4,8-Dimethylnon-4-en-6-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112725-50-5 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4,8-dimethylnon-4-en-6-ynoic acid |
InChI |
InChI=1S/C11H16O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h6,9H,7-8H2,1-3H3,(H,12,13) |
InChI Key |
CMRYBQCMGGQRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC=C(C)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,8 Dimethylnon 4 En 6 Ynoic Acid and Analogues
Strategies for the Construction of the En-yne Carbon Skeleton
The formation of the conjugated en-yne system, a core structural feature, is a primary challenge in the synthesis of 4,8-dimethylnon-4-en-6-ynoic acid. Palladium-catalyzed cross-coupling reactions are a cornerstone of this process, offering mild and efficient ways to create the necessary carbon-carbon bonds. libretexts.orgsigmaaldrich.com
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling of Precursors)
The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is particularly well-suited for constructing the en-yne moiety of this compound. wikipedia.orglibretexts.org
The general mechanism involves a catalytic cycle with both palladium and copper intermediates. wikipedia.org The palladium cycle includes oxidative addition of the vinyl or aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. libretexts.org
Key aspects of the Sonogashira coupling in this context include:
Catalyst System : Typically consists of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, like CuI. libretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. sigmaaldrich.com
Reaction Conditions : The reaction is generally carried out under mild, anaerobic conditions at room temperature using an amine base, such as diethylamine (B46881) or triethylamine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org
Precursors : The synthesis would involve the coupling of a suitably substituted vinyl halide with a terminal alkyne. For this compound, this could involve a vinyl iodide or bromide containing the carboxylic acid moiety (or a protected precursor) and an appropriately substituted terminal alkyne.
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential issues with copper catalysis. libretexts.org
Alkylation and Carboxylation Approaches for Functional Group Introduction
Following the construction of the core en-yne skeleton, or as part of a convergent strategy, alkylation and carboxylation reactions are employed to introduce the necessary functional groups, including the methyl groups at C4 and C8 and the carboxylic acid at C1.
Alkylation : The introduction of the methyl group at the C8 position can be achieved through the alkylation of an appropriate precursor. For instance, a terminal alkyne fragment can be deprotonated with a strong base to form an acetylide, which then acts as a nucleophile to react with an alkyl halide like methyl iodide.
Carboxylation : The carboxylic acid functional group can be introduced at various stages of the synthesis. One common method is the carboxylation of an organometallic intermediate. For example, an organolithium or Grignard reagent, formed from a corresponding halide precursor, can react with carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid. Alternatively, a protected carboxylic acid or an ester group can be carried through the synthetic sequence and deprotected or hydrolyzed in the final steps. A practical synthesis of hex-5-ynoic acid, a related structure, has been demonstrated from cyclohexanone, involving bromination and dehydrobromination steps. researchgate.net
Stereoselective Synthesis of this compound and its Diastereomers
The presence of a stereogenic center at C4 and a trisubstituted double bond introduces the possibility of multiple diastereomers and geometric isomers. Controlling the stereochemical outcome is a significant challenge and a key focus of synthetic efforts.
Control of Olefin Geometry (E/Z Isomerism)
The geometry of the C4=C5 double bond (E/Z isomerism) is a critical aspect of the molecule's structure. Achieving high stereoselectivity in the formation of this trisubstituted olefin is often challenging. researchgate.net Various strategies can be employed to control this geometry:
Stereoselective Coupling Reactions : The choice of coupling partners and reaction conditions in palladium-catalyzed reactions can influence the E/Z ratio of the resulting olefin. For example, the Heck reaction, another palladium-catalyzed method, can be used to form C-C bonds with some degree of stereocontrol. libretexts.org
Olefin Metathesis : Ring-closing metathesis (RCM) has emerged as a powerful tool for synthesizing macrocycles and can also be adapted for the stereoselective synthesis of acyclic olefins. nih.gov While often leading to the thermodynamically more stable isomer, the development of Z-selective catalysts has provided access to the less stable Z-isomers. nih.govdigitellinc.com For trisubstituted olefins, nickel-catalyzed hydroalkylation of internal alkynes has shown promise for stereoselective synthesis. rsc.org
Post-Synthetic Isomerization : In some cases, a mixture of E/Z isomers may be formed, requiring separation or a subsequent isomerization step to obtain the desired isomer.
| Method | Description | Selectivity |
| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of a vinyl halide and a terminal alkyne. | The stereochemistry of the vinyl halide is generally retained in the product. |
| Heck Reaction | Palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. | Stereoselectivity depends on the specific substrates and reaction conditions. |
| Olefin Metathesis | Catalytic redistribution of alkene bonds. | Can be tuned for E or Z selectivity with specific catalysts. digitellinc.comnih.gov |
| Nickel-Catalyzed Hydroalkylation | Reaction of internal alkynes with alkyl halides. | Offers a method for the regio- and stereoselective synthesis of trisubstituted olefins. rsc.org |
Asymmetric Approaches to Chiral Centers at C-4 and C-8
The chiral centers at C4 and C8 require asymmetric synthesis strategies to control their absolute stereochemistry. This is crucial for obtaining enantiomerically pure forms of this compound.
Use of Chiral Starting Materials : A common approach is to start with a commercially available, enantiomerically pure building block that already contains one of the chiral centers.
Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. nih.gov For example, asymmetric hydrogenation or asymmetric alkylation reactions can be employed to set the stereochemistry at the chiral centers. Asymmetric enamine-iminium catalysis and Brønsted acid catalysis are powerful strategies in modern asymmetric synthesis. nih.gov
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step.
Advanced Synthetic Transformations Involving this compound and Related Systems
The reactivity of the en-yne motif in this compound is a focal point for sophisticated synthetic manipulations. The following sections explore several advanced transformations that leverage this functionality.
Oxidative cyclizations are powerful transformations that can dramatically increase molecular complexity in a single step. nih.gov In the context of en-yne systems like this compound, oxidative cyclization can lead to a variety of heterocyclic and carbocyclic structures. While direct studies on this compound are not prevalent, the principles of these reactions can be extrapolated from similar 1,n-enyne systems.
One common approach to oxidative cyclization involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which can epoxidize the alkene. youtube.com The resulting epoxide is a versatile intermediate that can undergo subsequent intramolecular reactions. For instance, in the presence of a Lewis acid, the epoxide could be activated to allow for nucleophilic attack by the alkyne, leading to the formation of a cyclic ketone or enol.
Tandem Redox Relay Reactions represent a sophisticated class of reactions where an initial redox event triggers a cascade of bond-forming events along a molecule. nih.gov For a molecule like this compound, a tandem redox relay could be initiated at one of the unsaturated functionalities. For example, a palladium-catalyzed hydroalkylation of the alkyne with a hydrazone could initiate a sequence of events leading to complex cyclic structures. researchgate.net Such reactions often proceed with high regio- and stereoselectivity, offering a route to densely functionalized molecules. researchgate.net
Another potential tandem reaction is enyne metathesis, which is a ruthenium-catalyzed bond reorganization between an alkyne and an alkene to form a 1,3-diene. organic-chemistry.org This reaction, while not strictly a redox relay in all cases, involves a series of metal-mediated cycloadditions and cycloeliminations that can be considered a type of relay. organic-chemistry.org
The following table summarizes potential oxidative cyclization and tandem redox relay reactions applicable to en-yne systems.
| Reaction Type | Reagents/Catalysts | Potential Products from En-yne Systems |
| Epoxidation/Cyclization | m-CPBA, Lewis Acid | Cyclic ketones, enols |
| Radical Cascade Cyclization | Photo/electrochemical methods | Polycyclic carbo- and heterocycles rsc.org |
| Enyne Metathesis | Ruthenium carbene catalysts | Substituted 1,3-dienes organic-chemistry.org |
| Ag-Catalyzed Oxidative Cyclization | Ag(I) salts, oxidant | Functionalized heterocycles (e.g., benzofurans from 1,6-enynes) nih.gov |
Titanium-mediated reactions are a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-carbon bonds. Dehydroxylative cross-coupling strategies are especially valuable as they allow for the use of readily available alcohols as coupling partners. While this compound itself does not possess a hydroxyl group, this methodology is highly relevant for the synthesis of its analogues or in multi-step synthetic sequences where a hydroxyl-containing intermediate is formed.
The general principle involves the activation of an allylic or propargylic alcohol with a low-valent titanium species, such as that generated from Ti(OiPr)₄ and a Grignard reagent or n-BuLi. This generates a titanium-alkoxide which can then undergo reductive coupling with a variety of partners, including alkynes. beilstein-journals.org For instance, an allylic alcohol could be coupled with a terminal alkyne to construct a framework similar to that of this compound.
A key advantage of titanium-mediated cross-coupling is the ability to control stereochemistry. beilstein-journals.org The geometry of the resulting alkene is often dictated by the geometry of the intermediate titanacyclopentene, which can be influenced by the reaction conditions and the nature of the substrates. beilstein-journals.org
Recent advances have demonstrated the utility of Ti(III)-mediated dehydroxylative cross-coupling of allylic alcohols with electron-deficient olefins, expanding the scope of this powerful C-C bond-forming reaction. nih.gov
The table below outlines some examples of titanium-mediated cross-coupling reactions.
| Coupling Partners | Titanium Reagent System | Product Type |
| Imine + Terminal Alkyne | Ti(OiPr)₄ / c-C₅H₉MgCl | Stereodefined allylic amines beilstein-journals.org |
| Diyne + Homoallylic Alcohol | Ti(OAr)₄ or Ti(OAlk)₄ | Functionalized 1,3-cyclohexadienes nih.gov |
| Allylic Alcohol + Electron-Deficient Olefin | Ti(III) species | Dehydroxylative cross-coupled products nih.gov |
The carboxylic acid moiety of this compound is a prime handle for derivatization, enabling the synthesis of a wide array of other functional groups and intermediates. nih.gov These transformations are crucial for modulating the biological activity of the molecule, for creating probes for biochemical studies, or for preparing monomers for polymerization.
Standard derivatization reactions of carboxylic acids include esterification, amidation, and reduction to the corresponding alcohol. These transformations can be achieved using a variety of well-established methods. For example, esterification can be carried out under Fischer conditions (an alcohol in the presence of a strong acid catalyst) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.
More advanced derivatization strategies can introduce functionalities that can participate in subsequent reactions. For example, conversion of the carboxylic acid to an acyl azide (B81097) can be a precursor for the Curtius rearrangement to form an isocyanate, which can be trapped by various nucleophiles.
The presence of the unsaturated en-yne system offers further opportunities for derivatization. For example, the double bond can undergo Michael addition with various nucleophiles, particularly if the carboxylic acid is first converted to a more activating group like an ester. libretexts.org The alkyne can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), after conversion to the corresponding terminal alkyne.
The following table provides a summary of potential derivatization strategies for this compound.
| Functional Group Targeted | Reaction Type | Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | R-OH, H⁺ or DCC | Ester |
| Carboxylic Acid | Amidation | R₂NH, DCC or other coupling agents | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol |
| Carboxylic Acid | Curtius Rearrangement | DPPA, heat; then R-OH | Carbamate |
| Alkene | Michael Addition | Nu⁻ (e.g., enolates, amines) | Functionalized alkane |
| Alkyne | Hydroboration-Oxidation | 9-BBN; then H₂O₂, NaOH | Ketone |
| Alkyne | Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Aryl-substituted alkyne |
Chemical Reactivity and Reaction Mechanisms of 4,8 Dimethylnon 4 En 6 Ynoic Acid
Reactivity of the Alkyne Functional Group
The alkyne moiety in 4,8-Dimethylnon-4-en-6-ynoic acid is a region of high electron density, making it susceptible to attack by electrophiles and, under certain conditions, nucleophiles. Its reactivity is modulated by the presence of the adjacent alkene and the distant carboxylic acid group.
Electrophilic and Nucleophilic Addition Reactions to the Triple Bond
Electrophilic Addition: Similar to simpler alkynes, the triple bond of this compound can undergo electrophilic addition reactions. Reagents like hydrogen halides (HX) and halogens (X₂) can add across the triple bond. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the triple bond that is less substituted, leading to the formation of a more stable vinyl carbocation intermediate. libretexts.orglibretexts.org The presence of the electron-donating methyl group at the 8-position can influence the stability of the carbocation intermediate. The reaction with one equivalent of an electrophile would likely lead to a mixture of products where addition has occurred at either the alkene or the alkyne, with the reaction conditions influencing the selectivity. For instance, in the presence of a Lewis acid catalyst, the alkyne can be activated towards electrophilic attack. wikipedia.org
Nucleophilic Addition: The sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons, making the triple bond susceptible to nucleophilic attack, especially when activated by an appropriate catalyst or when a strong nucleophile is used. wikipedia.org In the context of this compound, intramolecular nucleophilic attack by the carboxylate group can occur, leading to cyclization, particularly with the aid of a transition metal catalyst. Furthermore, conjugate addition of nucleophiles can occur, not to the alkyne directly, but to the α,β-unsaturated system that can be formed from the enyne moiety. wikipedia.orglibretexts.orgmasterorganicchemistry.comfiveable.me
A summary of potential addition reactions to the alkyne group is presented below:
| Reagent | Product Type | Regioselectivity/Stereoselectivity |
| H-X (e.g., HBr, HCl) | Vinyl Halide | Follows Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org |
| X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | Typically proceeds via an anti-addition mechanism. libretexts.org |
| H₂O, H⁺/HgSO₄ | Ketone | Markovnikov hydration leading to an enol intermediate which tautomerizes to the ketone. |
| R₂CuLi (Gilman reagent) | Substituted Alkene | A soft nucleophile that favors conjugate addition to α,β-unsaturated systems, which could be relevant if the enyne system rearranges. wikipedia.org |
| Amines, Thiols | Enamines, Vinyl Sulfides | Can add to the triple bond, often requiring activation or specific reaction conditions. wikipedia.org |
Cyclization and Rearrangement Pathways Involving the Alkyne
The presence of both an alkene and a carboxylic acid in proximity to the alkyne allows for a variety of cyclization and rearrangement reactions. These transformations are often catalyzed by transition metals, such as gold, platinum, or titanium, or promoted by strong acids. acs.org
Cyclization Reactions: Intramolecular reactions are a key feature of enynoic acids. The carboxylic acid can act as an internal nucleophile, attacking the activated alkyne. For instance, gold-catalyzed cyclization of similar enynoic acids can lead to the formation of lactones. acs.org The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would depend on the specific catalyst and reaction conditions. Oxidative cyclization, a process significant in natural product biosynthesis, could also be a potential pathway for this molecule under appropriate enzymatic or chemical conditions. wikipedia.org
Rearrangement Reactions: The conjugated enyne system is susceptible to various rearrangement reactions. For example, a Nazarov-type cyclization could be envisaged if the carboxylic acid were converted to a ketone, leading to the formation of a cyclopentenone ring system. wikipedia.org Vinylogous Wolff rearrangements are another possibility for related β,γ-unsaturated diazo ketones, which could be synthesized from the carboxylic acid. wikipedia.org
Reactivity of the Alkene Functional Group
The reactivity of the double bond in this compound is influenced by its conjugation with the alkyne and the presence of the methyl substituent.
Stereoselective Transformations and Functionalization of the Double Bond
Electrophilic Addition: Similar to the alkyne, the alkene can react with electrophiles. In a conjugated system, electrophilic attack can lead to a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at different positions, leading to 1,2- and 1,4-addition products. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product.
Stereoselective Functionalization: Directed reactions, where a functional group on the molecule guides the reagent to a specific face of the double bond, can be employed to achieve high stereoselectivity. For example, a hydroxyl group derived from the carboxylic acid could direct epoxidation or hydrogenation to one face of the alkene.
| Reaction Type | Reagent(s) | Product Type | Stereoselectivity |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C, Lindlar's) | Alkane, Alkene | Syn-addition. Use of a poisoned catalyst like Lindlar's catalyst can selectively reduce the alkyne to a cis-alkene. Complete hydrogenation would saturate both the alkene and alkyne. |
| Halogenation | Br₂, Cl₂ | Dihaloalkane | Anti-addition via a halonium ion intermediate. |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Syn-addition. The stereochemistry can be influenced by directing groups. |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol | Syn-addition, anti-Markovnikov regioselectivity. |
| Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | Diol | Syn-dihydroxylation. |
Participation in Tandem and Cascade Reactions
The conjugated enyne system is an ideal substrate for tandem and cascade reactions, where a single reaction event triggers a sequence of transformations, leading to the rapid construction of complex molecular architectures. nih.gov A titanium-mediated tandem cyclization of unsaturated esters has been reported, which could be analogous to the reactivity of this compound, potentially leading to bicyclic products. acs.org An organocatalytic Michael-cyclization cascade of unsaturated carboxylic acids with aldehydes is another relevant example, which could lead to the formation of lactols and lactones. rsc.org These reactions are highly valuable in organic synthesis for their efficiency and atom economy. libretexts.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups. fiveable.memsu.edubritannica.comlibretexts.org These transformations are generally well-established and would be applicable to this compound, provided that the reagents used are compatible with the alkene and alkyne moieties.
Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester.
Amide formation: Reaction with an amine, typically via an activated carboxylic acid derivative (e.g., an acid chloride), produces an amide. masterorganicchemistry.combyjus.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. libretexts.org
Conversion to Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride, which is a key intermediate for the synthesis of esters, amides, and other derivatives. masterorganicchemistry.com
Decarboxylation: While challenging for simple carboxylic acids, decarboxylation can be achieved under specific conditions, often involving radical intermediates. msu.edursc.org
| Reagent(s) | Product Functional Group | Notes |
| R'OH, H⁺ | Ester | Fischer esterification, an equilibrium process. byjus.com |
| 1. SOCl₂ or (COCl)₂; 2. R'₂NH | Amide | Formation of an intermediate acid chloride is typically required for reaction with amines. masterorganicchemistry.com |
| LiAlH₄, then H₃O⁺ | Primary Alcohol | A powerful reducing agent that will also reduce other carbonyl functionalities if present. libretexts.org |
| PBr₃ or PCl₅ | Acyl Halide | Converts the carboxylic acid to a more reactive acyl halide. |
| Heat (for specific structures) | Alkene/Alkyne | Decarboxylation is not a general reaction for this type of carboxylic acid but can occur in specific rearrangement or radical reactions. rsc.org |
Esterification and Amidation Reactions of the Carboxyl Moiety
The carboxylic acid group is a primary site for synthetic modification, readily undergoing esterification and amidation reactions.
Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can be reacted with various alcohols to form the corresponding esters. chemguide.co.ukchemguide.co.uk This reaction is typically performed under heating to drive the equilibrium towards the product. chemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. byjus.com
Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, often through the use of coupling reagents. catalyticamidation.infonih.gov Common activating agents include carbodiimides (like EDC) or the formation of an intermediate acid chloride. catalyticamidation.info The activated acid then readily reacts with a primary or secondary amine to form the corresponding amide. organic-chemistry.org Direct amidation using Lewis acid catalysts has also been explored for other amino acids. nih.govresearchgate.net
| Reaction | Reagents and Conditions | Product |
| Esterification | R-OH, H₂SO₄ (cat.), Heat | 4,8-Dimethylnon-4-en-6-ynoate ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | N,N-R¹,R²-4,8-Dimethylnon-4-en-6-ynamide |
| R¹R²NH, Coupling Agent (e.g., EDC, HATU) | N,N-R¹,R²-4,8-Dimethylnon-4-en-6-ynamide |
Table 1: Representative Esterification and Amidation Reactions
Reduction and Oxidation Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can also be a site for reduction and oxidation, leading to further synthetic diversification.
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. libretexts.org The reaction proceeds through the addition of a hydride to the carbonyl carbon. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org
| Reaction | Reagents and Conditions | Product |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (4E)-4,8-Dimethylnon-4-en-6-yn-1-ol |
| Oxidative Cleavage (Alkene) | 1. O₃, CH₂Cl₂ 2. H₂O₂ | Carboxylic acid fragments |
Table 2: Typical Reduction and Oxidation Reactions
Mechanistic Studies of Catalyzed Reactions
The en-yne motif of this compound is a substrate for various transition metal-catalyzed reactions, with palladium-mediated transformations being particularly significant.
Palladium-Mediated Catalysis Mechanisms for En-yne Systems
Palladium catalysts are well-known to mediate a variety of transformations on en-yne systems, including cyclizations and cross-coupling reactions. While specific studies on this compound are not prevalent, the general mechanisms are well-established. A common catalytic cycle involves the coordination of the palladium center to the alkyne, followed by an intramolecular carbopalladation across the double bond to form a new ring system. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to regenerate the catalyst and yield the final product.
Role of Intramolecular Hydrogen Bonding in Enhancing Stereocontrol
The presence of the carboxylic acid group in this compound introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction can play a crucial role in directing the stereochemical outcome of reactions. For example, during a metal-catalyzed cyclization, the carboxylic acid could coordinate to the metal center or form a hydrogen bond with a ligand, thereby creating a more rigid transition state. This rigidity can favor the formation of one stereoisomer over another, leading to enhanced stereocontrol. The ability to control the stereochemistry at remote positions is a significant challenge and area of interest in organic synthesis. nih.gov
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to isolating "4,8-Dimethylnon-4-en-6-ynoic acid" from complex mixtures and verifying its purity. Gas and liquid chromatography are the principal techniques employed for these purposes.
Gas chromatography (GC) is a powerful tool for analyzing volatile compounds. For the analysis of fatty acids like "this compound," derivatization to more volatile forms, such as methyl esters (FAMEs), is a common prerequisite. researchgate.net The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column.
Molecules with one or more chiral centers, known as asymmetric carbons, are termed chiral molecules. gcms.cz These molecules can exist as two non-superimposable mirror images called enantiomers. gcms.cz While enantiomers share many physical properties, they can exhibit different biological activities, making their separation crucial, particularly in the pharmaceutical industry. nih.gov Diastereomers, which are stereoisomers that are not mirror images, can also be separated by chromatography. libretexts.org
Chiral GC is a specialized form of gas chromatography that utilizes a chiral stationary phase, often composed of derivatized cyclodextrins, to separate enantiomers. gcms.cznih.gov This technique is essential for determining the enantiomeric purity of "this compound," which possesses a chiral center at the C-8 position. The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. For instance, a study on 4-chloromethyl-2,2-dimethyl-1,3-dioxolane demonstrated the successful separation of its enantiomers using a chiral GC column with a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase. nih.gov
The selection of the appropriate chiral column and the optimization of GC parameters, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers.
Table 1: Chiral GC Column Characteristics for Enantiomer Separation
| Column Type | Stationary Phase Composition | Application Example | Reference |
| Rt-bDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl / 86% dimethyl polysiloxane | Separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane enantiomers | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and purification of individual components from a mixture. For organic acids like "this compound," which are characterized by high polarity, reversed-phase HPLC is a commonly used method. shimadzu.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Ion-exclusion chromatography is another highly effective HPLC mode for separating organic acids. shimadzu.com This technique utilizes a stationary phase with charged functional groups to separate ionic compounds based on their charge and size. An ion-exclusion column can effectively separate organic acids from a sample, which are then detected with high sensitivity. shimadzu.com
The choice of detector is crucial in HPLC analysis. Since organic acids contain a carboxyl group, they exhibit UV absorbance in the short-wavelength region around 210 nm, allowing for detection with a UV detector. shimadzu.com However, interference from other UV-absorbing compounds can be a challenge. shimadzu.com To overcome this, highly selective detection methods can be employed.
For the isolation of "this compound" for further structural analysis, preparative HPLC is employed. This technique uses larger columns and higher flow rates to purify larger quantities of the compound.
Table 2: HPLC Techniques for Organic Acid Analysis
| HPLC Mode | Separation Principle | Detection Method | Reference |
| Reversed-Phase | Partitioning between a nonpolar stationary phase and a polar mobile phase | UV (210 nm) | shimadzu.com |
| Ion-Exclusion Chromatography | Separation based on charge and size using a charged stationary phase | Conductivity Detector | shimadzu.com |
Derivatization Strategies for Enhanced Structural Analysis
Chemical derivatization is often employed to enhance the volatility, improve chromatographic behavior, and facilitate the structural elucidation of fatty acids by mass spectrometry.
Determining the precise location of double and triple bonds within the alkyl chain of an unsaturated fatty acid is a significant analytical challenge. researchgate.net Mass spectrometry of underivatized fatty acids often results in ambiguous fragmentation patterns. To address this, the carboxylic acid group can be converted into a 4,4-dimethyloxazoline (DMOX) derivative. researchgate.netnih.gov This derivatization directs fragmentation in a predictable manner upon electron impact ionization in a GC-MS system, allowing for the unambiguous assignment of double bond positions. researchgate.net
The mass spectrum of a DMOX derivative of an unsaturated fatty acid exhibits a series of diagnostic ions. The molecular ion is typically prominent, and the fragmentation pattern reveals the location of the double bond by a characteristic gap of 12 atomic mass units between ions corresponding to cleavage on either side of the double bond. nih.gov This method has been successfully applied to locate the double bonds in various polyunsaturated fatty acids. nih.govnih.gov The preparation of DMOX derivatives can be achieved through a mild, one-pot procedure starting from fatty acid methyl esters. researchgate.netnih.gov
Esterification, typically to form methyl esters (FAMEs), is a common derivatization step in the analysis of fatty acids. researchgate.net This process increases the volatility of the fatty acid, making it amenable to GC analysis.
The determination of the absolute configuration of a chiral center is a critical aspect of structural elucidation. The modified Mosher method is a powerful NMR spectroscopic technique for assigning the absolute stereochemistry of chiral alcohols and amines. usm.edumdpi.com This method involves the reaction of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. usm.edu
The ¹H NMR spectra of these diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester or amide linkage are analyzed. By observing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration can be determined. mdpi.com This method has been widely used to establish the absolute stereochemistry of a variety of natural products. mdpi.com For "this compound," the modified Mosher method could be applied to a derivative where the carboxylic acid is reduced to an alcohol, allowing for the determination of the absolute configuration at the C-8 chiral center.
Table 3: Derivatization Strategies for Structural Analysis
| Derivatization Method | Purpose | Analytical Technique | Reference |
| Dimethyloxazoline (DMOX) formation | Elucidation of double bond position | GC-MS | researchgate.netnih.gov |
| Esterification (e.g., to FAMEs) | Increase volatility for GC analysis | GC, GC-MS | researchgate.net |
| Hydrogenation | Determine carbon skeleton and branch positions | GC-MS | - |
| Modified Mosher Method | Determination of absolute stereochemistry | ¹H NMR | usm.edumdpi.com |
Computational Chemistry and Theoretical Studies of 4,8 Dimethylnon 4 En 6 Ynoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of a molecule.
DFT has been widely used to investigate reaction mechanisms, such as isomerization and oxidation, in polyunsaturated fatty acids. rsc.orgresearchgate.net For 4,8-Dimethylnon-4-en-6-ynoic acid, DFT calculations could be employed to map out the potential energy surfaces for various reactions. This would involve optimizing the geometries of reactants, products, and crucial transition states. By calculating the energy barriers for different pathways, researchers could predict the most likely reaction mechanisms under various conditions. researchgate.net For instance, studies on other unsaturated systems have successfully used DFT to elucidate the energetics of cis/trans isomerization and oxidation processes. rsc.orgresearchgate.net
The flexibility of the alkyl chain in this compound allows for numerous possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org Computational methods can determine the most stable conformers by calculating their potential energies. libretexts.org For similar molecules, like retinoic acids, potential energy surfaces have been computed to identify multiple energy minima, corresponding to different stable conformations. nih.gov Such studies for this compound would reveal the preferred three-dimensional structures and the energy differences between them, which is crucial for understanding its chemical behavior.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformation
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into how molecules interact with each other and their environment. cam.ac.uk By simulating the movement of atoms, MD can reveal details about the conformational changes of the molecule and its interactions with solvent molecules or other entities. nih.govrsc.org For example, MD simulations have been used to study the self-association of fatty acids and their interactions at interfaces, which are critical for understanding their behavior in biological and chemical systems. cam.ac.ukrsc.orgnih.govumd.edunih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and NMR chemical shifts (¹H and ¹³C). nih.govscielo.brmdpi.comnii.ac.jp For instance, studies on oleic acid and conjugated linoleic acid have shown excellent agreement between DFT-calculated vibrational frequencies and chemical shifts and the corresponding experimental data. nih.govmdpi.com This predictive power is invaluable for confirming molecular structures and assigning spectral features. Anharmonic DFT calculations have also been successfully used to simulate near-infrared (NIR) spectra for long-chain fatty acids. acs.org
Theoretical Elucidation of Structure-Reactivity and Structure-Selectivity Relationships
By combining the insights from quantum chemical calculations and MD simulations, it is possible to establish relationships between the molecular structure and its reactivity or selectivity. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in molecular structure with changes in biological activity or chemical reactivity. nih.govnih.gov For this compound, theoretical studies could identify key structural features—such as specific conformations or electronic properties—that govern its reactivity in different chemical transformations. This understanding is fundamental for designing new molecules with desired properties and for controlling reaction outcomes. mdpi.com
Investigations into the Biological Activity and Mechanistic Insights Academic Research Focus
Research into Antimicrobial Properties and Mechanisms
No specific studies detailing the antimicrobial properties or the mechanisms of action of 4,8-Dimethylnon-4-en-6-ynoic acid against various pathogens were found in the available academic literature.
Studies on Anticancer Activity and Inhibition of Cell Proliferation
There is no available academic research that investigates the potential anticancer activities of this compound or its effects on the inhibition of cancer cell proliferation.
Antiviral Research Context, particularly as a Peptidic Component (e.g., Anti-HIV Activity)
A review of antiviral research literature, including studies on peptidic components with anti-HIV activity, did not yield any mention or study of this compound as a constituent or standalone agent.
Academic Studies on Interactions with Biological Macromolecules
No academic studies were identified that specifically investigate the interactions of this compound with biological macromolecules.
Covalent Bond Formation with Proteins and Nucleic Acids
There is no information available in the scientific literature regarding the potential for this compound to form covalent bonds with proteins or nucleic acids.
Investigation of Potential Alterations to Biological Functions
Without evidence of interaction with macromolecules, no studies on how this compound might alter biological functions could be located.
Absence of Scientific Literature on this compound Precludes In-Depth Analysis
Despite a comprehensive search of scientific databases and scholarly articles, no specific information is publicly available for the chemical compound This compound . This lack of data prevents a detailed discussion of its applications in organic synthesis and materials science as outlined.
The requested sections on its role as a key building block in complex molecule synthesis, its use in the development of specialty chemicals, and its function in the synthesis of optically active compounds cannot be addressed due to the absence of published research on this specific molecule. Scientific literature does not currently contain synthesis methods, characterization data, or studies on the reactivity and potential applications of this compound.
Consequently, the creation of an informative and scientifically accurate article adhering to the provided structure is not feasible at this time. It is possible that this compound is a novel chemical entity that has not yet been synthesized, or that research pertaining to it has not been disclosed in the public domain. Without primary or secondary research sources, any attempt to elaborate on its chemical properties and applications would be speculative and would not meet the standards of scientific accuracy.
No Publicly Available Research Found for "this compound"
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature, research data, or established information regarding this specific molecule. As a result, the generation of a detailed article focusing on its future research directions and challenges, as per the provided outline, is not possible at this time.
The requested article structure, which includes in-depth sections on stereoselective synthesis, biosynthetic pathways, structure-activity relationships, and advanced characterization methodologies, presupposes a significant body of existing research. However, searches across scientific databases and chemical information repositories have yielded no specific findings for "this compound."
The absence of information prevents the creation of the requested content, including detailed research findings and data tables. It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that research pertaining to it is proprietary and not in the public domain.
Therefore, the following sections of the requested article cannot be addressed due to the lack of foundational data:
Future Research Directions and Challenges
Exploration of New Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Materials Science
Without any primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
